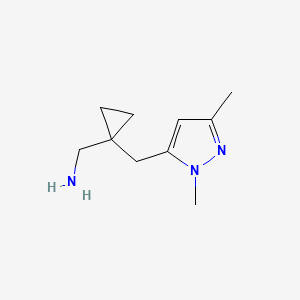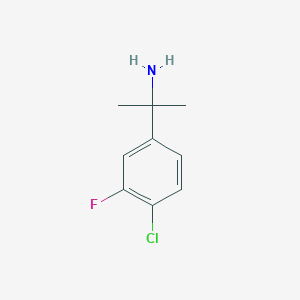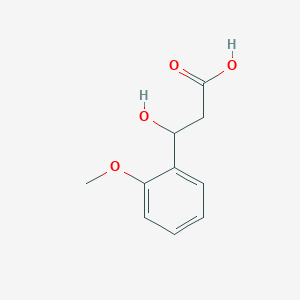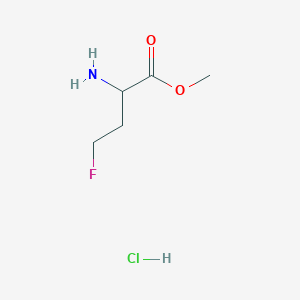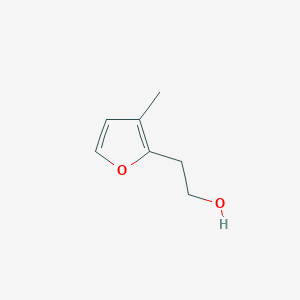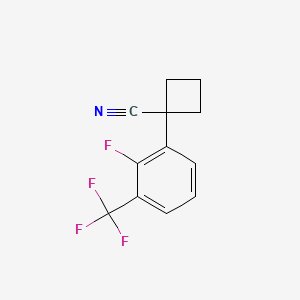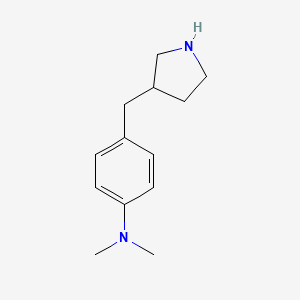
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline: is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline typically involves the reaction of 4-(pyrrolidin-3-ylmethyl)aniline with dimethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aniline derivative is reacted with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
N,N-dimethyl-4-(pyrrolidin-2-ylmethyl)aniline: Similar structure but with a different position of the pyrrolidine ring.
N,N-dimethyl-4-(piperidin-3-ylmethyl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-dimethyl-4-(morpholin-3-ylmethyl)aniline: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,7-10H2,1-2H3 |
Clave InChI |
KYBAOPXNBCESHW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


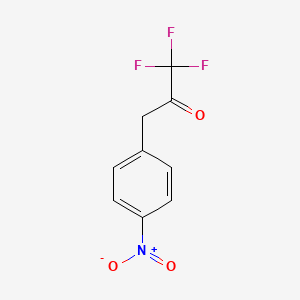
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
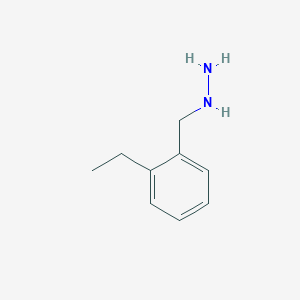

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

